

3-Hydroxysarpagine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025



3-Hydroxysarpagine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysarpagine, a sarpagan-type indole alkaloid isolated from the roots of Rauwolfia serpentina, has emerged as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of **3-Hydroxysarpagine**, including its chemical identifiers, physicochemical properties, and biological activities. Detailed, albeit generalized, experimental protocols for its isolation, and for the assessment of its cytotoxic and topoisomerase-inhibiting effects are presented. Furthermore, a putative signaling pathway for its action in cancer cells is proposed, offering a foundation for future research in drug discovery and development.

Chemical and Physical Properties

3-Hydroxysarpagine is an amorphous powder.[1] Key chemical identifiers and physicochemical properties are summarized in the table below.



Identifier	Value	Reference
CAS Number	857297-90-6	[2]
Molecular Formula	C19H22N2O3	[2]
Molecular Weight	326.39 g/mol	[2]
IUPAC Name	(1S,15S,16S,17R)-1- ethylidene-12- (hydroxymethyl)-16,18- diazapentacyclo[11.5.1.0 ² ,1 ⁰ .0 ⁴ , ⁹ .0 ¹⁵ ,1 ⁸]nonadeca-2,4,6,8,10- pentaen-16-ol	
InChI	InChI=1S/C19H22N2O3/c1-2- 10-8-21-14-7- 11(17(21)18(23)9-10)12-5-4-6- 13(22)16(12)20-15(14)3- 19(21,17)24/h2,4-6,10,14,17- 18,20,22-24H,1,3,7- 9H2/t10-,14+,17+,18-,19+/m1/ s1	
InChIKey	FNKZQZYHQGWZAE- VABGUWIESA-N	_
SMILES	C\C=C1/CN2[C@H]3Cc4c([nH]c5ccc(O)cc45) [C@]2(O)C[C@@H]1[C@H]3 CO	_
Appearance	Amorphous powder	[2]
UV λmax (nm)	205, 224.5, 278	[2]
IR νmax (cm ⁻¹)	3368, 1647, 1636, 1474	[2]

Biological Activity



Research by Itoh et al. (2005) has demonstrated that **3-Hydroxysarpagine** exhibits inhibitory activity against both topoisomerase I and II, and cytotoxicity against human promyelocytic leukemia (HL-60) cells.[3]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks and ultimately, cell death. **3-Hydroxysarpagine** has been shown to inhibit both type I and type II topoisomerases.[3]

Cytotoxicity

3-Hydroxysarpagine has been found to be cytotoxic to the human promyelocytic leukemia cell line, HL-60.[3] This activity is likely linked to its ability to inhibit topoisomerases, leading to the induction of apoptosis.

Experimental Protocols

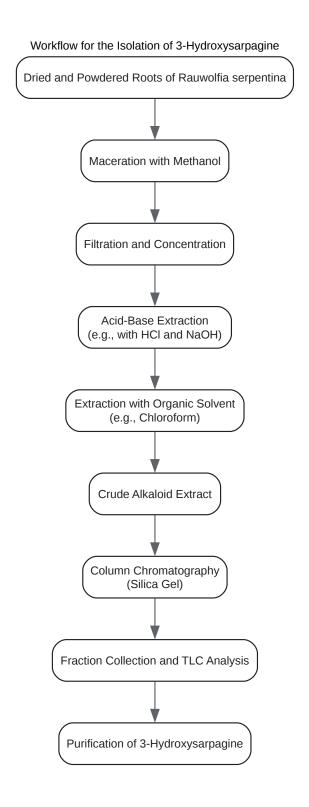
The following sections provide detailed, generalized methodologies for the isolation of **3- Hydroxysarpagine** and the assessment of its biological activities. It is important to note that these are representative protocols and may require optimization based on specific laboratory conditions and reagents.

Isolation and Purification of 3-Hydroxysarpagine from Rauwolfia serpentina

This protocol describes a general method for the extraction and isolation of indole alkaloids from the roots of Rauwolfia serpentina.

Experimental Workflow for Alkaloid Isolation





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Caption: A generalized workflow for the isolation and purification of **3-Hydroxysarpagine**.



Extraction:

- Air-dried and powdered roots of Rauwolfia serpentina are macerated with methanol at room temperature for several days.
- The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning:

- The crude extract is subjected to an acid-base extraction to separate the alkaloids. The
 extract is acidified (e.g., with 5% HCl) and partitioned with a non-polar solvent (e.g.,
 hexane) to remove neutral and acidic compounds.
- The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the liberated alkaloids are extracted with an organic solvent such as chloroform or ethyl acetate.

· Chromatographic Purification:

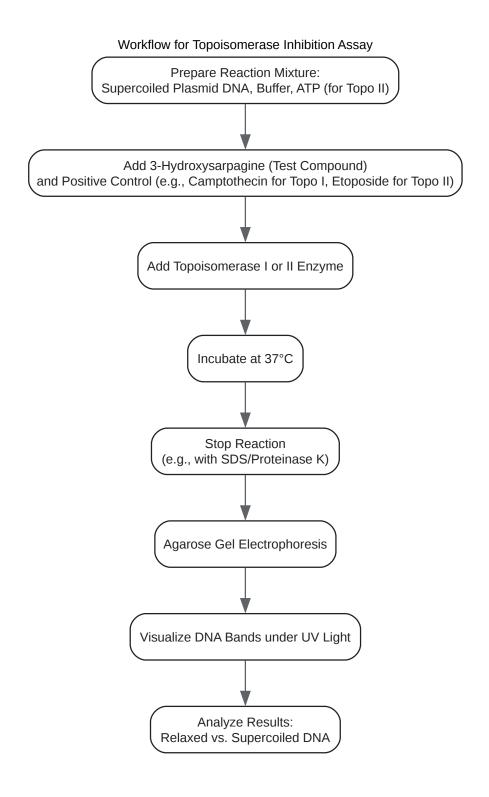
- The crude alkaloid extract is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.
- Further purification can be achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure **3-Hydroxysarpagine**.

Topoisomerase I and II Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory activity of a compound on topoisomerase I and II using a DNA relaxation assay.

Experimental Workflow for Topoisomerase Inhibition Assay





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Caption: A general workflow for determining topoisomerase inhibition.



Reaction Setup:

- The reaction mixture for topoisomerase I typically contains supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).
- For topoisomerase II, the buffer additionally contains ATP.
- Varying concentrations of 3-Hydroxysarpagine are added to the reaction mixtures. A
 known topoisomerase inhibitor (e.g., camptothecin for topoisomerase I, etoposide for
 topoisomerase II) is used as a positive control.

• Enzyme Reaction:

- The reaction is initiated by adding purified human topoisomerase I or II.
- The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

• Termination and Analysis:

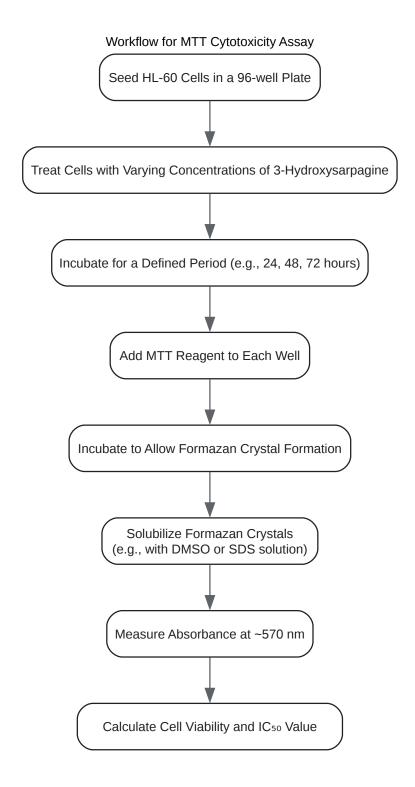
- The reaction is stopped by the addition of a stop solution containing SDS and proteinase
 K.
- The DNA is then analyzed by agarose gel electrophoresis.
- The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
- Inhibition is determined by the presence of supercoiled DNA, as active topoisomerase will relax the supercoiled plasmid, causing it to migrate slower in the gel.

Cytotoxicity Assay in HL-60 Cells (MTT Assay)

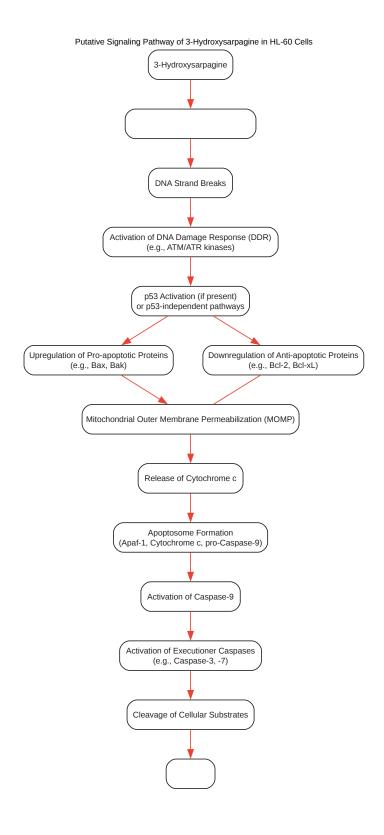
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Cytotoxicity Assay









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References

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- To cite this document: BenchChem. [3-Hydroxysarpagine CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589517#3-hydroxysarpagine-cas-number-and-chemical-identifiers]

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